![molecular formula C12H14BrN3 B12542799 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide CAS No. 652152-18-6](/img/structure/B12542799.png)
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of an amino group at the second position of the pyrimidine ring and a 4-methylphenylmethyl group attached to the nitrogen atom at the first position. The bromide ion serves as the counterion to balance the charge of the pyrimidin-1-ium cation. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-aminopyrimidine and 4-methylbenzyl bromide.
Nucleophilic Substitution Reaction: The 2-aminopyrimidine undergoes a nucleophilic substitution reaction with 4-methylbenzyl bromide in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of automated purification systems to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Halide-substituted derivatives, such as chloride or iodide analogs.
科学研究应用
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrimidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Methylbenzylamine: Shares the 4-methylphenylmethyl group but lacks the pyrimidine ring.
2-Amino-4-methylpyrimidine: Contains both the amino group and the 4-methyl group but lacks the benzyl moiety.
Uniqueness
2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide is unique due to the combination of the pyrimidine ring, the amino group, and the 4-methylphenylmethyl group. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs. The presence of the bromide ion also influences its reactivity and solubility, making it distinct from other similar compounds.
属性
CAS 编号 |
652152-18-6 |
|---|---|
分子式 |
C12H14BrN3 |
分子量 |
280.16 g/mol |
IUPAC 名称 |
1-[(4-methylphenyl)methyl]pyrimidin-1-ium-2-amine;bromide |
InChI |
InChI=1S/C12H13N3.BrH/c1-10-3-5-11(6-4-10)9-15-8-2-7-14-12(15)13;/h2-8,13H,9H2,1H3;1H |
InChI 键 |
KZUVEHWFBKZOAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=CN=C2N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
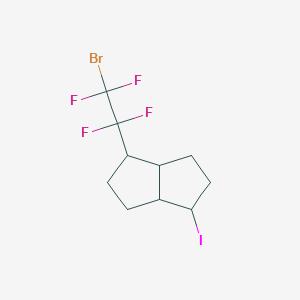
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
![Ethyl {[(4-methoxyphenyl)methyl]sulfanyl}(methylamino)acetate](/img/structure/B12542748.png)
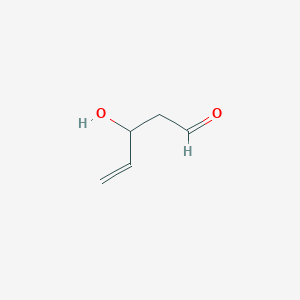

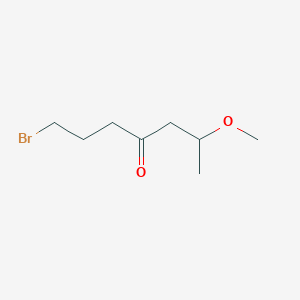
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
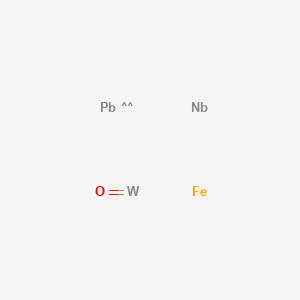
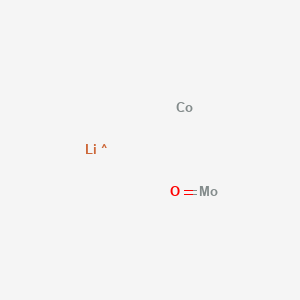
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
